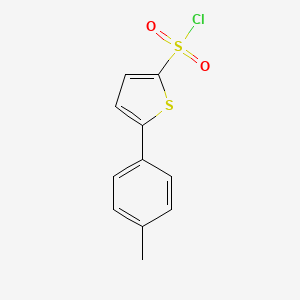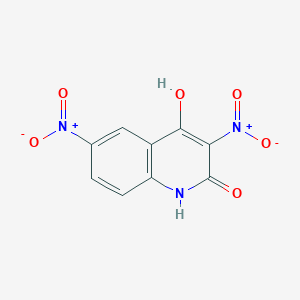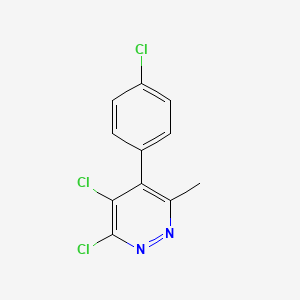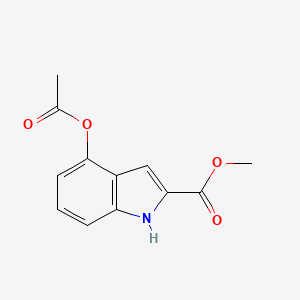![molecular formula C16H21NO B8273752 {6-[(diethylamino)methyl]naphthalen-2-yl}methanol CAS No. 1429441-33-7](/img/structure/B8273752.png)
{6-[(diethylamino)methyl]naphthalen-2-yl}methanol
Overview
Description
Preparation Methods
The synthesis of {6-[(diethylamino)methyl]naphthalen-2-yl}methanol involves the reaction of naphthalene derivatives with diethylamine under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield . Industrial production methods often involve large-scale chemical reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
{6-[(diethylamino)methyl]naphthalen-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert it into other naphthalene-based compounds with altered chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
{6-[(diethylamino)methyl]naphthalen-2-yl}methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of {6-[(diethylamino)methyl]naphthalen-2-yl}methanol involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
{6-[(diethylamino)methyl]naphthalen-2-yl}methanol is unique due to its specific structure and functional groups. Similar compounds include:
2-Naphthalenemethanol: A related compound with similar naphthalene-based structure but different functional groups.
Naphthalene derivatives: Various naphthalene-based compounds with different substituents that exhibit distinct chemical and biological properties.
These similar compounds highlight the versatility and uniqueness of this compound in scientific research and industrial applications.
Properties
CAS No. |
1429441-33-7 |
|---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
[6-(diethylaminomethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C16H21NO/c1-3-17(4-2)11-13-5-7-16-10-14(12-18)6-8-15(16)9-13/h5-10,18H,3-4,11-12H2,1-2H3 |
InChI Key |
CGMRABWPVQLCQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
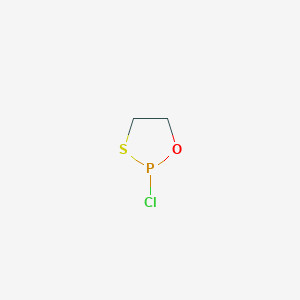
![12-bromo-4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B8273676.png)
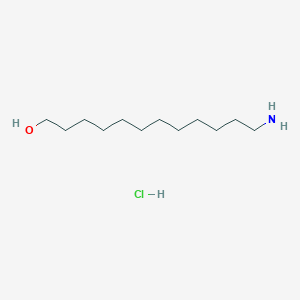
![2-methoxy-10H-pyridazino[3,2-b]-quinazolin-10-one](/img/structure/B8273687.png)

![2-(Chloromethyl)-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8273698.png)
![1-ethyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B8273722.png)
